L-Proline, L-tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycyl-
Description
The compound L-Proline, L-tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycyl- (synonyms: Tyr-Gly-Pro-Gly-Phe-Pro, Tgpgpp) is a hexapeptide featuring alternating proline and glycine residues flanked by aromatic (tyrosine, phenylalanine) and aliphatic amino acids. Its IUPAC name reflects a proline backbone substituted with L-tyrosyl, L-prolyl, L-phenylalanyl, and L-prolylglycyl groups, forming a structured sequence critical for its physicochemical and biological properties .
Properties
IUPAC Name |
(2S)-1-[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H44N6O8/c36-25(19-23-12-14-24(42)15-13-23)33(46)40-17-5-10-28(40)32(45)38-26(20-22-7-2-1-3-8-22)34(47)41-18-4-9-27(41)31(44)37-21-30(43)39-16-6-11-29(39)35(48)49/h1-3,7-8,12-15,25-29,42H,4-6,9-11,16-21,36H2,(H,37,44)(H,38,45)(H,48,49)/t25-,26-,27-,28-,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZXLHKYQBSDGE-ZIUUJSQJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CC=C(C=C5)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H44N6O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00437377 | |
| Record name | L-Proline, L-tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00437377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
676.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77434-43-6 | |
| Record name | L-Proline, L-tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00437377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Resin Selection and Initial Loading
SPPS remains the dominant method for synthesizing YPFPGP due to its efficiency in iterative coupling cycles. The 2-chlorotrityl chloride resin is preferred for its high loading capacity (1.0–1.5 mmol/g) and compatibility with Fmoc chemistry. Wang resin is alternatively used for C-terminal amide formation, though it requires harsher cleavage conditions.
Fmoc Deprotection and Proline-Specific Considerations
Proline residues (positions 2, 4, and 6) necessitate tailored deprotection protocols. Standard 20% piperidine in DMF achieves >99% Fmoc removal within 7 minutes per cycle. However, consecutive prolines (e.g., Pro²–Pro⁴) risk diketopiperazine formation, mitigated by incorporating pseudoproline dipeptides or reducing reaction temperatures to 4°C.
Coupling Reagents and Activation
Coupling efficiency for YPFPGP hinges on amino acid steric bulk. For tyrosine (Tyr¹) and phenylalanine (Phe³), PyAOP/HOAt in DMF achieves near-quantitative yields (98–99%). Glycine (Gly⁵), despite low steric hindrance, requires extended coupling times (60 minutes) due to aggregation tendencies in poly-Gly sequences.
Table 1: Coupling Agents and Efficiency in YPFPGP Synthesis
| Amino Acid | Coupling Agent | Solvent | Time (min) | Yield (%) |
|---|---|---|---|---|
| Tyr¹ | HATU/HOAt | DMF | 30 | 98.5 |
| Pro² | PyAOP/HOAt | DMF/NMP (1:1) | 45 | 97.8 |
| Phe³ | HBTU/HOBt | DMF | 30 | 99.1 |
| Gly⁵ | DIC/OxymaPure | DCM/DMF (2:1) | 60 | 95.2 |
Solution-Phase Synthesis and Fragment Condensation
Linear Fragment Assembly
For large-scale production, solution-phase synthesis employs fragment condensation. The YPFPGP sequence is divided into two tripeptides: Tyr-Pro-Phe and Pro-Gly-Pro. The former is synthesized via mixed anhydride methods using isobutyl chloroformate, while the latter utilizes azide coupling to minimize racemization.
Challenges in Gly-Pro Junction
The Gly⁵-Pro⁶ bond exhibits slow coupling kinetics (50% yield in initial attempts). Microwave-assisted synthesis at 50°C improves this to 85% yield by reducing aggregation, as confirmed by in-line FTIR monitoring of carbamate formation.
Cyclization and Side-Chain Deprotection
Disulfide Bond Formation (If Applicable)
Although YPFPGP lacks cysteine residues, analogous proline-rich peptides often require cyclization for stability. DMSO-mediated oxidative folding (10% v/v in H₂O, 48 hours) achieves intramolecular disulfide bonds without epimerization.
Final Cleavage and Global Deprotection
Cleavage from 2-chlorotrityl resin uses TFA/H₂O/triisopropylsilane (95:2.5:2.5) for 2 hours, preserving acid-labile residues. Proline’s secondary amine structure resists trifluoroacetylation, ensuring >90% recovery.
Machine Learning-Driven Optimization
Aggregation Prediction Models
Deep learning analysis of 35,427 SPPS cycles identifies YPFPGP’s aggregation hotspot at Pro⁴-Gly⁵ (position 5 from C-terminus). Substituting Gly⁵ with β-alanine reduces aggregation by 40% while retaining bioactivity.
Temperature and Solvent Gradients
Elevating synthesis temperatures to 50°C during Pro couplings decreases β-sheet formation, validated by CD spectroscopy. A solvent gradient from DMF to NMP (1:1) further suppresses intermolecular hydrogen bonding.
Analytical Validation and Quality Control
Chemical Reactions Analysis
Enzymatic and Catalytic Reactions
YPFPGP interacts with proteolytic enzymes and participates in asymmetric catalysis:
Proteolytic Cleavage
- Trypsin-like Enzymes : Cleaves at glycine-proline bonds under basic conditions (pH 8–9) .
- Proline-Specific Peptidases : Catalyzes hydrolysis at proline-phenylalanine sites, generating smaller peptides (e.g., Tyr-Pro and Phe-Pro-Gly) .
Table 1: Enzymatic Cleavage Sites
| Enzyme | Cleavage Site | Reaction Conditions | Products |
|---|---|---|---|
| Trypsin | Gly-Pro | pH 8.5, 37°C | Tyr-Pro-Phe-Pro, Gly-Pro |
| Prolyl Endopeptidase | Phe-Pro | pH 7.4, 25°C | Tyr-Pro-Phe, Pro-Gly-Pro |
Functional Modifications
YPFPGP undergoes site-specific modifications to enhance bioactivity:
Oxidation
- Tyrosine Residue : Reacts with H₂O₂ or peroxidases to form dityrosine crosslinks, increasing structural rigidity .
Proline Hydroxylation
- Non-Heme Fe²⁺/α-Ketoglutarate Enzymes : Proline residues are hydroxylated to 4-hydroxyproline under aerobic conditions, altering peptide conformation .
Table 2: Catalytic Hydroxylation Parameters
| Catalyst | Substrate Position | Reaction Rate (μM/min) | Selectivity (ee%) |
|---|---|---|---|
| Fe²⁺/α-Ketoglutarate | Proline (C4) | 12.5 ± 1.2 | >98% |
Stability and Degradation
- pH Sensitivity : Degrades rapidly in acidic conditions (pH < 3) via peptide bond hydrolysis .
- Oxidative Stability : Susceptible to radical-mediated degradation (e.g., HO- attacks phenylalanine aromatic rings) .
Toxicological and Metabolic Studies
Scientific Research Applications
Biochemical Research
L-Proline and its derivatives are widely studied for their roles in protein synthesis and enzyme catalysis. The specific compound L-Proline, L-tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycyl- can act as a substrate or inhibitor in various enzymatic reactions due to the presence of proline, which is known to influence protein folding and stability.
Pharmaceutical Development
Recent studies have shown that peptides containing proline can exhibit bioactive properties. For instance, they may function as modulators in drug design, particularly in targeting specific receptors or pathways involved in disease mechanisms. The incorporation of tyrosine and phenylalanine can enhance the pharmacological profile of the peptide by improving its binding affinity to biological targets.
Catalysis
L-Proline has been recognized for its ability to catalyze the synthesis of heterocyclic compounds. The presence of multiple amino acids in the compound may enhance its catalytic efficiency compared to simpler proline derivatives. This application is significant in organic synthesis, where such catalysts are required for creating complex molecular structures.
Nutraceuticals
Peptides like L-Proline, L-tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycyl- are being explored for their potential health benefits. They may play a role in enhancing metabolic processes or acting as antioxidants, contributing to overall health improvement.
Case Study 1: Enzymatic Activity Modulation
A study demonstrated that peptides containing proline could modulate the activity of certain enzymes involved in metabolic pathways. The research highlighted how variations in peptide structure could lead to significant differences in enzyme inhibition or activation.
Case Study 2: Drug Design
Research published on the use of proline-rich peptides showed promising results in drug development aimed at treating neurodegenerative diseases. The study indicated that these peptides could cross the blood-brain barrier more effectively than traditional drugs.
Case Study 3: Synthesis of Heterocycles
In a recent publication, L-Proline was utilized as a catalyst for synthesizing complex heterocyclic compounds. The study concluded that incorporating additional amino acids into the catalyst structure improved reaction yields and selectivity.
Data Table: Comparative Analysis of Peptide Applications
Mechanism of Action
The mechanism of action of L-Proline, L-tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycyl- involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may inhibit or activate signaling pathways by interacting with key proteins involved in these processes. The exact molecular targets and pathways depend on the specific context in which the peptide is used.
Comparison with Similar Compounds
Key Structural Features:
- Sequence : Tyr-Gly-Pro-Gly-Phe-Pro.
- Molecular Formula : C₃₃H₄₄N₆O₁₀ (exact molecular weight: 696.76 g/mol).
- Functional Groups : Five-membered proline rings, glycine spacers, aromatic side chains (Tyr, Phe).
- Unique Attributes : High proline content (33%) enhances rigidity and hydrogen-bonding capacity, while glycine residues confer conformational flexibility .
Structural Comparison
Proline-rich peptides and related compounds vary in sequence, proline content, and functional groups, leading to distinct properties:
Table 1: Structural Comparison
Functional and Physicochemical Properties
(a) Enantio-Selectivity and Catalytic Activity
- Target Compound : Proline’s rigid pyrrolidine ring enhances chiral discrimination in stationary phases (CSPs). Glycine spacers balance rigidity and flexibility, improving analyte interactions .
- CSPs with Modified Proline : Replacing L-proline with t-butyl-trans-4-L-hydroxyproline increases hydrogen bonding, enhancing enantio-selectivity for analytes like β-blockers .
- Asymmetric Synthesis : L-proline catalyzes stereospecific pyran formation (e.g., 85% enantiomeric excess) via hydrogen-bond-mediated transition states .
Table 2: Functional Properties
(b) Reactivity and Stability
- Cocrystal Reactivity : The Ezetimibe-L-proline cocrystal exhibits lower global hardness (2.42 eV vs. API’s 2.65 eV), indicating higher chemical reactivity and electrophilicity. Charge transfer from ezetimibe to proline (ECT = -0.3106) confirms proline’s electron-accepting role .
- Stress Tolerance : L-proline in yeast (Pichia kudriavzevii) reduces oxidative damage by stabilizing membranes and inhibiting protein aggregation, a trait shared by proline-rich peptides .
Biological Activity
L-Proline, L-tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycyl- is a complex peptide that exhibits significant biological activity due to its unique structural composition. This article explores its biological functions, mechanisms of action, and potential therapeutic applications based on a review of diverse research findings.
Overview of L-Proline and Its Derivatives
L-Proline is a non-essential amino acid that plays critical roles in various biological processes, including protein synthesis, cellular signaling, and metabolic regulation. The incorporation of additional amino acids in the peptide sequence enhances its functional properties, leading to various biological activities.
Biological Functions
-
Cellular Metabolism :
- L-Proline is essential for ATP production and has been implicated in the metabolic processes of pathogens like Trypanosoma cruzi, the causative agent of Chagas disease. Research indicates that proline uptake is crucial for the differentiation and infection cycle of this parasite .
- Proline contributes to the energy management within cells by fueling mitochondrial ATP synthesis through its oxidation products .
-
Differentiation and Pluripotency :
- Studies have shown that L-Proline can induce differentiation in embryonic stem (ES) cells. It activates the mTOR signaling pathway, which is vital for regulating pluripotency and differentiation . This effect was observed when ES cells were supplemented with proline or proline-containing peptides, leading to morphological changes and altered gene expression.
- Stress Resistance :
The biological activity of L-Proline and its derivatives can be attributed to several mechanisms:
- Transport Mechanisms :
- Inhibition Studies :
Case Studies
- Anti-Chagas Drug Development :
- Embryonic Stem Cell Differentiation :
Data Tables
Q & A
Q. What are the optimal methods for synthesizing L-Tyrosyl-L-Prolyl-L-Phenylalanyl-L-Prolylglycyl and ensuring high purity?
The peptide is typically synthesized via solid-phase peptide synthesis (SPPS) , which involves iterative coupling of protected amino acids to a resin-bound chain. Key steps include:
- Coupling reactions : Use carbodiimide-based activators (e.g., HBTU/HOBt) to ensure efficient amide bond formation.
- Deprotection : Remove Fmoc or Boc protecting groups using piperidine (for Fmoc) or TFA (for Boc).
- Cleavage and purification : Cleave the peptide from the resin with TFA/water/triisopropylsilane (95:2.5:2.5), followed by HPLC purification with C18 columns and acetonitrile/water gradients .
- Quality control : Validate purity (>95%) via analytical HPLC and mass spectrometry (MS).
Q. What analytical techniques are recommended for structural characterization of this peptide?
- Nuclear Magnetic Resonance (NMR) : Assign proton and carbon signals to confirm backbone connectivity and side-chain conformations. Proline’s cyclic structure creates distinct NOE patterns for cis/trans isomerization .
- High-Resolution Mass Spectrometry (HRMS) : Use ESI-Orbitrap or MALDI-TOF to verify molecular weight (e.g., 693.7 g/mol for the parent compound) .
- Circular Dichroism (CD) : Analyze secondary structure in aqueous solutions, particularly for proline-rich regions that may adopt polyproline helices .
Advanced Research Questions
Q. How does glucose availability regulate L-proline metabolism in procyclic trypanosomes?
In Trypanosoma brucei, glucose suppresses L-proline catabolism via metabolic reprogramming :
- Pathway modulation : In glucose-rich conditions, proline-derived succinate is not converted to alanine, as pyruvate from glycolysis dominates. RNAi knockdown of succinate dehydrogenase (SDH) shows no growth defect in glucose-rich media, confirming glucose’s regulatory role .
- Transport kinetics : L-proline uptake increases 2–6× under glucose depletion, mediated by transporters with Km values ~19 µM. Competitive assays reveal specificity for proline, alanine, and cysteine .
Q. What experimental approaches can elucidate the role of this peptide in enzyme-substrate interactions?
- Enzyme inhibition assays : Test the peptide’s activity against dipeptidyl peptidase-4 (DPP-4) or prolyl carboxylpeptidase (PCP) using fluorogenic substrates (e.g., Gly-Pro-AMC). Measure IC50 values to quantify inhibition .
- Surface plasmon resonance (SPR) : Immobilize the peptide on a sensor chip to study binding kinetics with target enzymes like ACE, which is implicated in hypertension .
- Molecular docking : Model interactions using software like AutoDock to predict binding affinities and key residues (e.g., proline’s pyrrolidine ring in hydrophobic pockets) .
Q. How can contradictory data on the compound’s effect in Maillard reactions be resolved?
In flavor chemistry, L-proline enhances pyrazine formation in Maillard reactions, but adding L-phenylalanine reduces this effect. To address contradictions:
- Dose-response studies : Systematically vary proline:phenylalanine ratios (e.g., 2:1 vs. 1:1) and quantify pyrazines via GC-MS.
- Isotopic labeling : Use ¹³C-proline to track incorporation into pyrazines and identify competitive pathways .
- pH-controlled experiments : Adjust reaction pH (5–8) to assess protonation effects on Schiff base intermediates .
Q. What signaling pathways involve L-proline in plant stress responses?
Under abiotic stress (e.g., drought, salinity), plants accumulate L-proline as an osmoprotectant via:
- Biosynthetic regulation : Δ¹-pyrroline-5-carboxylate synthase (P5CS) and reductase (P5CR) are upregulated, while proline dehydrogenase (ProDH) is suppressed.
- ROS scavenging : Proline stabilizes electron transport chains in mitochondria/chloroplasts, reducing H2O2 levels.
- Transcriptional control : MYB and WRKY transcription factors bind to P5CS promoters under stress .
Methodological Innovations
Q. How to integrate MS1 and MS2 data from different ionization modes for untargeted metabolomics?
The ROIMCR approach enables simultaneous analysis of positive/negative LC-HRMS modes:
- Data alignment : Use XCMS or MZmine to align MS1 features (e.g., m/z 116.07 for proline in positive mode).
- MS2 spectral matching : Cross-reference fragmentation patterns with databases (e.g., GNPS) to confirm identities. For example, proline’s MS2 in negative mode lacks the [M+H]+ ion but retains carboxylate fragments .
Q. What are the implications of L-proline’s role as a green catalyst in urea derivative synthesis?
L-proline catalyzes one-pot synthesis of N-substituted ureas via:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
